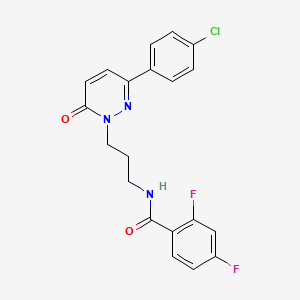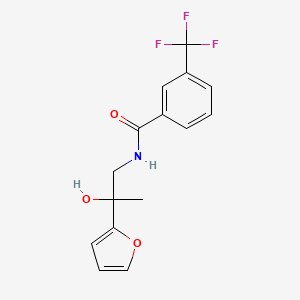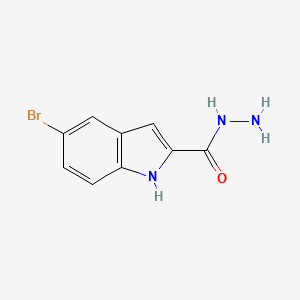
5-bromo-1H-indole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-indole-2-carbohydrazide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 5-bromoindole-2-carboxylic acid .
Synthesis Analysis
A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . Various physical and spectroscopic methods were used to determine the structure of the novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis
The molecular structure of this compound can be found in the NIST Chemistry WebBook . Further details about its structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis . The compound is used as a potential inhibitor of VEGFR-2 tyrosine kinase (TK), and its derivatives have shown promising results in this regard .Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.09 . It is a solid at ambient temperature . More details about its physical and chemical properties can be found in the referenced papers .科学的研究の応用
Antimicrobial and Antifungal Activity
In Vitro Antimicrobial Activity : 5-bromo-1H-indole-2-carbohydrazide derivatives have shown significant antimicrobial activity. A study by Mageed et al. (2021) revealed that derivatives of this compound exhibited high antibacterial activity against various strains of bacteria and fungi. This indicates their potential for pharmaceutical applications in combating microbial infections.
Antiproliferative Activities : Similarly, Narayana et al. (2009) synthesized derivatives of this compound which demonstrated not only antimicrobial but also antiinflammatory and antiproliferative activities. These compounds could be pivotal in the development of new therapeutic agents for various diseases, including cancer.
Crystal Structure and Chemical Analysis
- Molecular and Structural Analysis : The compound's molecular structure and intermolecular interactions have been extensively studied. For instance, Barakat et al. (2017) conducted a detailed analysis of its crystal structure, employing Hirshfeld surface analysis and DFT calculations. Understanding these structural details is crucial in drug design and material science.
Antidiabetic Potential
- Antidiabetic Applications : The derivatives of this compound have been evaluated for their antidiabetic properties. A study by Nazir et al. (2018) found that some synthesized compounds showed significant potential in inhibiting the α-glucosidase enzyme, which is key in managing diabetes. This opens new avenues for diabetes treatment research.
Potential in Alzheimer's Disease Treatment
- Neurodegenerative Disease Treatment : The potential of this compound derivatives in treating neurodegenerative diseases like Alzheimer's has been explored. Nirogi et al. (2017) identified a derivative that shows promise as a treatment for cognitive disorders, indicating the compound's versatility in pharmaceutical applications.
Cytotoxicity in Cancer Research
- Cancer Treatment Research : Derivatives of this compound have been shown to have potent cytotoxic effects against cancer cell lines. For example, Kumar et al. (2012) synthesized bis(indolyl)hydrazide-hydrazones from this compound, demonstrating notable cytotoxicity against multiple cancer cell lines.
作用機序
Target of Action
The primary target of 5-bromo-1H-indole-2-carbohydrazide is VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .
Mode of Action
This compound interacts with its target by binding to the VEGFR TK domain . This binding inhibits the activity of VEGFR-2 TK, leading to a disruption in the signaling pathways that promote angiogenesis .
Biochemical Pathways
The inhibition of VEGFR-2 TK activity by this compound affects the VEGF signaling pathway . This pathway is critical for angiogenesis, which is the formation of new blood vessels from pre-existing ones . By inhibiting this pathway, the compound can effectively hinder the growth and spread of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . Specifically, it has shown potent activity against Hep G2 hepatocellular carcinoma cells . The compound leads to cell cycle arrest at the G2/M phase and induces the intrinsic apoptosis pathway .
Safety and Hazards
将来の方向性
The future directions of research on 5-bromo-1H-indole-2-carbohydrazide are likely to focus on its potential as an anticancer agent . Its derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines , suggesting that it could be a promising antitumor agent that targets the tyrosine kinase activity of VEGFR .
生化学分析
Biochemical Properties
5-Bromo-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, notably inhibiting the activity of tyrosine kinases such as VEGFR-2. This inhibition is crucial as it can lead to the suppression of angiogenesis, a process vital for tumor growth and metastasis . The compound’s interaction with VEGFR-2 involves binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit cell proliferation in various cancer cell lines, including Hep G2 hepatocellular carcinoma cells . This inhibition is achieved through the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic apoptosis pathway. Additionally, the compound affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the ATP-binding site of VEGFR-2, it prevents the activation of this kinase, leading to a cascade of downstream effects that inhibit cell proliferation and induce apoptosis . The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and angiogenesis, with minimal development of resistance in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolism can lead to the formation of active metabolites that contribute to its biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in cellular metabolism, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes in the cytoplasm and nucleus, where it exerts its effects on cellular processes. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
特性
IUPAC Name |
5-bromo-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZUVPFQJSTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
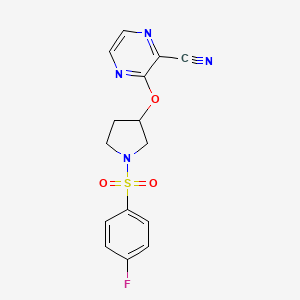

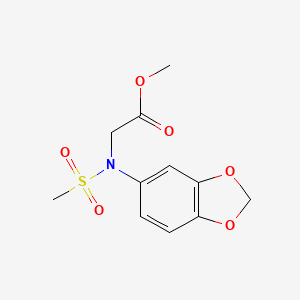
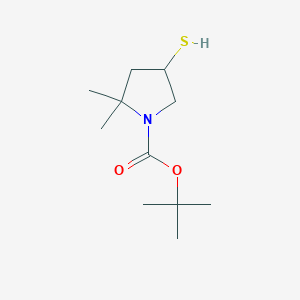
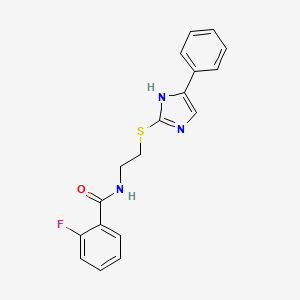
![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)
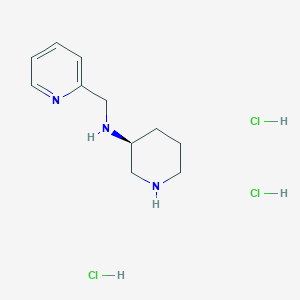
![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
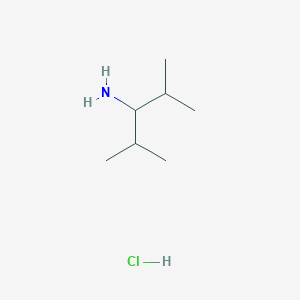
![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)

